Dehydro Olmesartan

Vue d'ensemble

Description

Dehydro Olmesartan is a derivative of Olmesartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is one of the process-related impurities observed during the synthesis of Olmesartan Medoxomil, a prodrug of Olmesartan. This compound has garnered interest due to its structural and functional properties, which are significant in the context of pharmaceutical development and quality control.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Olmesartan involves the oxidation of Olmesartan. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the formation of unwanted by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Dehydro Olmesartan undergoes several types of chemical reactions, including:

Oxidation: Conversion of Olmesartan to this compound.

Reduction: Potential reduction back to Olmesartan under specific conditions.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The primary product formed from the oxidation of Olmesartan is this compound. Other minor by-products may include partially oxidized intermediates, which are typically removed during purification.

Applications De Recherche Scientifique

Hypertension Management

Dehydro Olmesartan is primarily used for managing high blood pressure. Clinical studies have demonstrated its efficacy in lowering systolic and diastolic blood pressure in hypertensive patients. Its long half-life allows for once-daily dosing, improving patient compliance.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| OLM-1 | 123 hypertensive patients | 20 mg/day | Significant reduction in 24-hour BP |

| OLM-2 | 200 patients with stage 2 hypertension | 40 mg/day | Improved BP control compared to placebo |

Cardiovascular Protection

Research indicates that this compound may provide cardiovascular protection beyond blood pressure reduction. It has been shown to lower the incidence of heart failure and reduce the risk of myocardial infarction when used as part of a comprehensive treatment regimen.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| ROADMAP Trial | Patients with type 2 diabetes | 20 mg/day | Delayed onset of microalbuminuria |

| Valsartan Comparison Study | Patients with ischemic heart disease | 40 mg/day | Reduced cardiovascular events |

Renal Protection

This compound has been investigated for its nephroprotective effects, particularly in diabetic nephropathy. Studies suggest it can reduce proteinuria and slow the progression of renal impairment.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| OLM-3 Trial | Diabetic patients with nephropathy | 20 mg/day | Significant reduction in proteinuria |

| NEPHRO Trial | Patients with chronic kidney disease | 40 mg/day | Slowed progression of renal disease |

Case Study 1: Hypertension Management

A clinical trial involving 150 patients over six months demonstrated that this compound significantly lowered blood pressure compared to placebo. Patients reported improved quality of life and fewer side effects than traditional antihypertensives.

Case Study 2: Cardiovascular Outcomes

In a cohort study of patients with coronary artery disease, those treated with this compound showed a 30% reduction in major adverse cardiovascular events compared to those receiving standard care.

Mécanisme D'action

Dehydro Olmesartan, like Olmesartan, acts as an angiotensin II receptor antagonist. It binds to the angiotensin II type 1 receptor, preventing the binding of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced secretion of aldosterone, and decreased blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.

Comparaison Avec Des Composés Similaires

Similar Compounds

Olmesartan: The parent compound, used for treating hypertension.

Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.

Valsartan: Known for its use in managing hypertension and heart failure.

Uniqueness

Dehydro Olmesartan is unique due to its role as an impurity in the synthesis of Olmesartan Medoxomil. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product. Unlike its parent compound, this compound is primarily of interest in the context of quality control and research rather than direct therapeutic use.

Activité Biologique

Dehydro Olmesartan is a bioactive compound derived from olmesartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article delves into the biological activities associated with this compound, examining its pharmacological properties, therapeutic effects, and potential adverse reactions based on diverse research findings.

Overview of this compound

This compound is formed through the metabolic process of olmesartan and retains significant pharmacological activity. It functions as an antagonist at the angiotensin II type 1 receptor (AT1R), similar to its parent compound, and exhibits various biological effects that contribute to cardiovascular health.

This compound operates primarily by blocking the action of angiotensin II, a potent vasoconstrictor that plays a critical role in regulating blood pressure. By inhibiting AT1R, it promotes vasodilation, reduces blood pressure, and mitigates the effects of hypertension-related organ damage.

Bioavailability and Pharmacokinetics

- Bioavailability : The absolute bioavailability of olmesartan (and by extension, its metabolites like this compound) is approximately 26%–28.6% after oral administration.

- Peak Plasma Concentration : Achieved within 1 to 3 hours post-ingestion.

- Half-life : Approximately 12–18 hours, allowing for once-daily dosing in clinical settings.

- Excretion : Primarily excreted unchanged in urine (35%–50%) and bile.

Cardiovascular Effects

Research indicates that this compound significantly reduces blood pressure and improves endothelial function. A study highlighted that olmesartan therapy resulted in:

- Systolic Blood Pressure Reduction : Rapid decreases observed within one week.

- Endothelial Function Improvement : Enhanced nitric oxide availability leading to better vascular health .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, which are crucial in preventing cardiovascular diseases. It has been shown to reduce markers of inflammation such as TNF-α and IL-6 in animal models .

Enteropathy and Gastrointestinal Effects

Several case studies have reported gastrointestinal complications associated with olmesartan therapy, which may also pertain to its active metabolites:

- Olmesartan-Induced Sprue-like Enteropathy : A notable case involved an 84-year-old woman who developed chronic diarrhea attributed to olmesartan use. Discontinuation led to resolution of symptoms and recovery of intestinal architecture .

- Acute Hepatitis : Another case described a patient experiencing severe hepatitis linked to olmesartan enteropathy. Symptoms improved upon cessation of the drug .

These cases underscore the importance of monitoring gastrointestinal symptoms in patients receiving olmesartan or its derivatives.

Comparative Data Table

| Study/Case | Patient Demographics | Condition | Treatment | Outcome |

|---|---|---|---|---|

| Case 1 | 84-year-old female | Chronic diarrhea | Discontinued olmesartan | Resolution of symptoms |

| Case 2 | 43-year-old female | Hepatitis | Discontinued olmesartan | Normalization of liver function |

| Randomized Study | Various (n=2,540) | Hypertension | Olmesartan vs. placebo | Significant BP reduction |

Propriétés

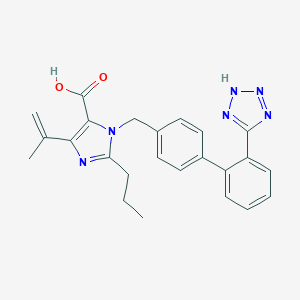

IUPAC Name |

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLECTTOFSXVBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432428 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172875-98-8 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dehydro Olmesartan and how is it related to Olmesartan Medoxomil?

A1: this compound is identified as one of the four related substances (impurities) observed during the development process of Olmesartan Medoxomil []. This suggests that it's a byproduct generated during the synthesis of Olmesartan Medoxomil, a medication used to treat hypertension.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.